Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH: A Technical Guide to a Key Building Block in Advanced Peptide Synthesis
Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH: A Technical Guide to a Key Building Block in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is a scientifically significant pseudoproline dipeptide that serves as a critical building block in modern solid-phase peptide synthesis (SPPS). This specialized dipeptide is engineered to overcome common challenges in peptide synthesis, particularly the aggregation of peptide chains, thereby enabling the efficient production of complex, lengthy, and hydrophobic peptides. Its unique structural features not only enhance synthesis efficiency and product purity but also open new avenues for the development of peptide-based therapeutics, especially in fields like oncology and immunology. This technical guide provides a comprehensive overview of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH, including its chemical properties, mechanism of action, synthesis, and application in SPPS, supported by experimental data and protocols.
Introduction
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the cornerstone of synthetic peptide production.[1][2] However, the synthesis of long or aggregation-prone peptide sequences is often hampered by the formation of secondary structures, such as β-sheets, on the solid support. This aggregation can lead to incomplete coupling reactions, resulting in low yields and difficult purification.[3][4]
To address this challenge, pseudoproline dipeptides were introduced as "kink" inducers in the growing peptide chain, disrupting the intermolecular hydrogen bonds that lead to aggregation.[3][5] Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is a prime example of such a dipeptide, where the threonine residue is reversibly protected as a dimethyl-substituted oxazolidine ring. This modification mimics the structure of proline, effectively breaking secondary structures and improving the solvation of the peptide-resin complex.[4]
Chemical and Physical Properties
Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is a white to off-white powder with the following chemical properties:
| Property | Value |
| Full Chemical Name | (4S,5R)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-leucinyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid |
| CAS Number | 955048-89-2 |
| Molecular Formula | C₂₈H₃₄N₂O₆ |
| Molecular Weight | 494.59 g/mol |
| Purity (typical) | ≥97.0% (HPLC)[6] |
| Storage Conditions | -20°C to 8°C |
Mechanism of Action in Peptide Synthesis
The primary function of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is to prevent peptide chain aggregation during SPPS. This is achieved through a conformational disruption mechanism.
The oxazolidine ring of the pseudoproline introduces a "kink" in the peptide backbone, similar to that of a proline residue.[5] This structural perturbation disrupts the formation of regular secondary structures like β-sheets, which are the primary cause of aggregation.[3][4] By preventing aggregation, the growing peptide chain remains well-solvated, allowing for efficient access of reagents and leading to higher coupling efficiency and improved final peptide purity and yield.[7]
Experimental Protocols
General Synthesis of Fmoc-Pseudoproline Dipeptides
-
Dipeptide Formation: The N-terminal amino acid (in this case, Fmoc-Leu-OH) is coupled to the C-terminal amino acid (H-Thr-OR, where R is a temporary ester protecting group) in solution.
-
Oxazolidine Ring Formation: The resulting dipeptide is then reacted with a ketone or an acetone equivalent (e.g., 2,2-dimethoxypropane) in the presence of an acid catalyst to form the oxazolidine ring. The ester protecting group is subsequently removed to yield the final Fmoc-pseudoproline dipeptide.
Incorporation of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH into SPPS
The incorporation of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH into a standard Fmoc-SPPS protocol is straightforward and compatible with automated peptide synthesizers.[3]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH
-
Other required Fmoc-amino acids
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
DMF (peptide synthesis grade)
-
DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Protocol:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH:
-
Dissolve Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH (e.g., 4 eq.), coupling reagent (e.g., HBTU, 4 eq.), and base (e.g., DIPEA, 4 eq.) in DMF.
-
Add the activation mixture to the resin and couple for the desired time (e.g., 1-2 hours).
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM.
-
Continue Synthesis: Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail. The oxazolidine ring of the pseudoproline is cleaved under these standard TFA-based conditions, regenerating the native threonine residue.[5]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Quantitative Data and Analysis
Table of Expected Outcomes:
| Synthesis Strategy | Expected Crude Purity (by HPLC) | Expected Final Yield |
| Standard Fmoc-SPPS (for aggregation-prone sequence) | Low (<50%) | Low |
| SPPS with Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH | High (>70%) | Significantly Improved |
Application in Drug Discovery and Signaling Pathways
Peptides synthesized using aggregation-disrupting building blocks like Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH are of high interest in drug development, particularly in oncology.[9] Many therapeutic peptides target components of cellular signaling pathways that are dysregulated in cancer.
For instance, synthetic peptides can be designed to act as antagonists for G-protein-coupled receptors (GPCRs) that are overexpressed in tumor cells, such as the Gonadotropin-Releasing Hormone (GnRH) receptor.[10] By blocking these receptors, the peptides can inhibit downstream signaling pathways that promote cancer cell proliferation and survival.
The ability to efficiently synthesize high-purity peptides using Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is crucial for the development and screening of such potential therapeutics.
Conclusion
Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is a powerful tool in the arsenal of the peptide chemist. Its ability to disrupt peptide aggregation during SPPS leads to significant improvements in synthesis efficiency, yield, and purity, particularly for challenging sequences. This enables the reliable production of complex peptides for research and drug development. As the demand for sophisticated peptide-based therapeutics continues to grow, the importance of specialized building blocks like Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH will undoubtedly increase.
References
- 1. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Content Not Available [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. chemimpex.com [chemimpex.com]
- 10. bachem.com [bachem.com]
